![molecular formula C35H41F6N3O6 B566169 N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin CAS No. 1453221-45-8](/img/structure/B566169.png)

N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

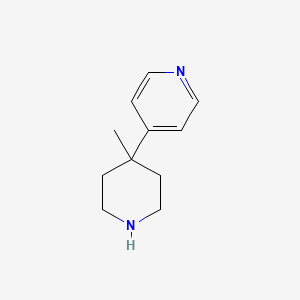

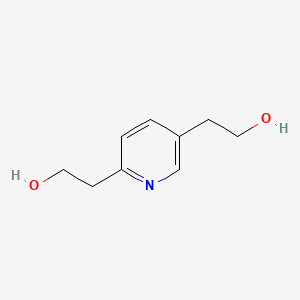

“N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin” is an impurity of Silodosin, which is an α1a-adrenoceptor antagonist . It has a molecular formula of C35H41F6N3O6 and a molecular weight of 713.718 .

Synthesis Analysis

The synthesis of “N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin” involves the use of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol as an intermediate . The process involves the use of various reagents and follows a multi-step synthesis pathway .Molecular Structure Analysis

The molecular structure of “N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin” includes various functional groups and bonds. The molecule has a complex structure with multiple rings and chains .Wissenschaftliche Forschungsanwendungen

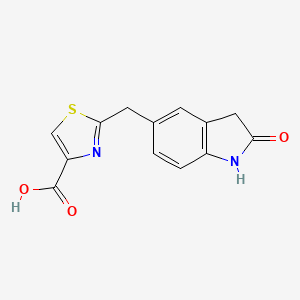

- Application : Researchers have explored the use of this compound in drug development due to its unique properties. By incorporating the trifluoroethyl group, drug molecules can exhibit altered fat solubility, enhanced metabolic stability, and improved biological activities. These modifications impact drug absorption, distribution, and receptor interactions .

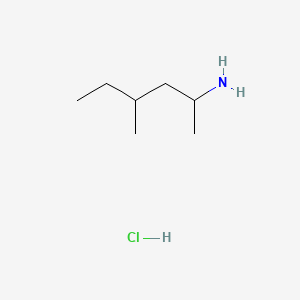

- Application : Researchers have employed these ketimines in various organic synthesis reactions. Notably, they participate in cycloaddition reactions and cascade reactions, leading to diverse products with stereoselectivity. Understanding their reactivity and applications contributes to synthetic chemistry advancements .

- Application : The Zn-based complex derived from N-2,2,2-trifluoroethylisatin ketimines exhibits stimuli-responsive fluorescence. It responds to dual external stimuli such as mechanical force and pH. Researchers have incorporated this complex into thin films for potential use in luminescent sensors and optical antiforgery systems .

- Application : In pharmaceutical research, this compound serves as a foundation for synthesizing innovative drug candidates targeting various therapeutic areas. Its distinct chemical structure allows for diverse modifications and functionalizations .

- Application : A hypoxia-sensitive coordination compound, bis(2-(2′-benzothienyl)pyridinato-N,C3′)iridium, has been synthesized. Although not directly related to the mentioned compound, it highlights the importance of developing responsive systems for disease detection and treatment .

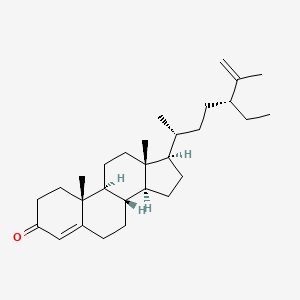

- Application : Beyond drug development, researchers continue to explore the applications of trifluoromethyl-containing compounds in functional materials, such as catalysts, ligands, and polymers. These materials have implications in various scientific and industrial contexts .

Medicinal Chemistry and Drug Development

Organic Synthesis Reactions

Fluorescent Materials and Sensors

Building Blocks for Innovative Drug Candidates

Hypoxia-Sensitive Coordination Compounds

Functional Materials and Beyond

Wirkmechanismus

As an impurity of Silodosin, “N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin” may share similar mechanisms of action. Silodosin is an α1a-adrenoceptor antagonist, which means it works by blocking α1a-adrenoceptors, thereby relaxing the muscles in the prostate and bladder neck, making it easier to urinate .

Eigenschaften

IUPAC Name |

5-[2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41F6N3O6/c1-24(19-25-20-26-11-13-44(12-6-16-45)32(26)27(21-25)33(42)46)43(14-17-47-28-7-2-4-9-30(28)49-22-34(36,37)38)15-18-48-29-8-3-5-10-31(29)50-23-35(39,40)41/h2-5,7-10,20-21,24,45H,6,11-19,22-23H2,1H3,(H2,42,46) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFJJNFEEPMRAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)CCOC4=CC=CC=C4OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41F6N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)

![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)

![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)